N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2S2/c1-13-3-6-16(7-4-13)23-20(27)12-29-21-24-17(11-28-21)10-19(26)25-18-8-5-15(22)9-14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMQUOCVXMZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of the compound involves several steps, typically starting from 4-bromo-2-methylphenyl derivatives and incorporating thiazole and acetamide functionalities. The detailed synthetic pathway often employs methods like Suzuki coupling or other coupling reactions to achieve the desired molecular structure.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| XDR Salmonella Typhi | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 32 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2).
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 5.5 |
| HepG-2 | 6.9 |
These findings are promising, indicating that the compound could be a candidate for further development as an anticancer drug .
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cancer cell proliferation pathways by inducing oxidative stress and apoptosis .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against antibiotic-resistant bacteria. The results indicated a strong correlation between structural modifications of the compound and its antimicrobial potency, suggesting a structure–activity relationship that could guide future modifications for enhanced efficacy .
- Cytotoxicity Assessment : In another study focused on its anticancer properties, researchers conducted a series of assays to determine the cytotoxic effects on MCF-7 and HepG-2 cells. The results confirmed that the compound not only inhibited cell growth but also induced morphological changes indicative of apoptosis .
Comparison with Similar Compounds
Structural Analogues with Triazole Cores
Compound 7b (): N-(4-Bromo-2-methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Core : 1,2,4-triazole instead of thiazole.
- Substituents: A bulky 4-isobutylphenyl group replaces the p-tolylamino-oxoethyl chain.
- Properties : Yield (71%), m.p. 122–124°C.
- Key Differences : The triazole core may enhance metabolic stability compared to thiazole, while the isobutylphenyl group increases hydrophobicity .
Compound in : N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Core : 1,2,4-triazole with furan and thiophene substituents.
- Substituents: Lacks the oxoethyl-p-tolylamino group but includes heteroaromatic moieties.
- Properties : Molecular weight 496.4 g/mol, predicted pKa ~7.01.
- Key Differences : Heteroaromatic groups may alter π-π stacking interactions compared to the target compound .
Quinazolinone-Based Acetamides ()
Compound 5 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide
- Core: Quinazolinone fused ring system.
- Substituents : Sulfamoylphenyl group enhances solubility via hydrogen bonding.
- Properties : Yield (87%), m.p. 269.0°C.
Compound 8 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide
Benz[d]isothiazol Derivatives ()
Compound 4k: N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
- Core : Benz[d]isothiazol linked to a triazole.
- Substituents: Phenylamino group similar to p-tolylamino but without the methyl.
- Properties : Yield (74%), m.p. 176–178°C.
- Key Differences: The benz[d]isothiazol core may confer distinct electronic properties, while the phenylamino group offers less steric bulk than p-tolylamino .
Thiophene and Thiadiazole Derivatives
Compound in : N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Core : Thiophene instead of thiazole.
- Substituents: Simpler structure lacking the oxoethyl-p-tolylamino chain.
- Bioactivity : Reported antimycobacterial activity, suggesting thiophene’s role in target interaction .
Compound in : N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Core : Thiadiazole ring.
- Properties : Molecular weight 500.9 g/mol.
- Key Differences : Thiadiazole’s electron-deficient nature may enhance reactivity compared to thiazole .
Comparative Data Table
Key Structural and Functional Insights
Core Heterocycle Influence: Thiazole (target compound) vs. triazole (): Thiazole’s sulfur may enhance hydrogen bonding, while triazoles offer metabolic resistance.
Substituent Effects: Bromo-Methylphenyl Group: Increases lipophilicity, aiding membrane permeability (common in ). p-Tolylamino vs. Phenylamino: The methyl group in p-tolylamino enhances hydrophobic interactions (compare and target compound).
Benz[d]isothiazol derivatives () inhibit viral proteases, highlighting the role of heterocycles in enzyme targeting.
Q & A
Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core, followed by coupling with the bromophenylacetamide moiety. Key steps include:
- Thiol-ene coupling : Reaction of 2-mercaptothiazole derivatives with α-bromoacetamide intermediates under nitrogen atmosphere to form thioether linkages .
- Amidation : Use of coupling agents like EDC/HOBt in anhydrous DMF to attach the p-tolylamino group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : Temperature (0–25°C for amidation), solvent choice (DMF for polar intermediates), and catalyst (e.g., pyridine for acid scavenging) .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon connectivity. For example, the methyl group on the bromophenyl ring appears as a singlet (~δ 2.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ at m/z 518.02) validates molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with Density Functional Theory (DFT)-calculated shifts (software: Gaussian 16, B3LYP/6-311+G(d,p) basis set). Discrepancies in thiazole protons (>0.5 ppm) may indicate conformational flexibility .
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous assignments, particularly for overlapping thioether and acetamide signals .
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides definitive bond-length/angle data to reconcile computational models .
Q. What methodological approaches are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., replace bromine with chlorine, alter methyl groups) to assess impact on bioactivity .
- In Vitro Assays :
- Anticancer Activity : MTT assays against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. IC50 values correlate with electron-withdrawing groups (e.g., bromine enhances activity) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) to identify target interactions .
- Computational Docking : Molecular docking (AutoDock Vina) into protein targets (e.g., EGFR) highlights key binding residues (e.g., hydrogen bonds with thiazole sulfur) .
Q. How can researchers assess the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS. The acetamide group is prone to hydrolysis, requiring stability testing at physiological pH .
- In Vivo Toxicity :
- Acute Toxicity : OECD Guideline 423 dosing in rodents (10–300 mg/kg), monitoring organ histopathology .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- Pharmacokinetics : Plasma concentration-time profiles (IV/oral administration) to calculate bioavailability (%F) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
